![molecular formula C13H7F5O B6374982 2-Fluoro-4-(4-fluoro-3-trifluoromethylphenyl)phenol, 95% CAS No. 1261965-99-4](/img/structure/B6374982.png)
2-Fluoro-4-(4-fluoro-3-trifluoromethylphenyl)phenol, 95%
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Overview
Description
2-Fluoro-4-(4-fluoro-3-trifluoromethylphenyl)phenol, 95% (2F4F3TP) is a phenolic compound that has been used in a variety of scientific research applications. It is an aromatic compound with a molecular weight of 274.28 g/mol, and a melting point of -17°C. 2F4F3TP is a colorless, crystalline solid with a faint, aromatic odor. It is commonly used in the synthesis of organic molecules, and has been studied for its biochemical and physiological effects.
Scientific Research Applications
2-Fluoro-4-(4-fluoro-3-trifluoromethylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been studied for its biochemical and physiological effects, and has been used in the synthesis of organic molecules. It has also been used in the synthesis of pharmaceuticals, as well as in the synthesis of polymers and other materials.
Mechanism of Action
2-Fluoro-4-(4-fluoro-3-trifluoromethylphenyl)phenol, 95% is known to act as an inhibitor of certain enzymes, such as cytochrome P450 and acetylcholinesterase. Inhibition of these enzymes can lead to a variety of physiological effects, depending on the specific enzyme that is inhibited. For example, inhibition of cytochrome P450 can lead to decreased metabolism of certain drugs, and inhibition of acetylcholinesterase can lead to increased levels of acetylcholine in the body, resulting in increased nerve transmission.
Biochemical and Physiological Effects
2-Fluoro-4-(4-fluoro-3-trifluoromethylphenyl)phenol, 95% has been studied for its biochemical and physiological effects. Inhibition of cytochrome P450 has been found to lead to decreased metabolism of certain drugs, which can lead to increased levels of the drug in the body. Inhibition of acetylcholinesterase has been found to lead to increased levels of acetylcholine in the body, resulting in increased nerve transmission. Additionally, 2-Fluoro-4-(4-fluoro-3-trifluoromethylphenyl)phenol, 95% has been found to have antioxidant and anti-inflammatory effects, and has been studied for its potential to treat certain diseases, such as cancer and Alzheimer’s disease.
Advantages and Limitations for Lab Experiments
2-Fluoro-4-(4-fluoro-3-trifluoromethylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is relatively stable in a variety of solvents. Additionally, it is relatively non-toxic and has low reactivity, making it a safe and effective reagent for use in laboratory experiments. However, 2-Fluoro-4-(4-fluoro-3-trifluoromethylphenyl)phenol, 95% is relatively expensive, and its effects on certain enzymes are not well understood, making it difficult to predict its effects in certain contexts.
Future Directions
There are several potential future directions for research on 2-Fluoro-4-(4-fluoro-3-trifluoromethylphenyl)phenol, 95%. For example, further research could be done to better understand its effects on certain enzymes, as well as its potential to treat certain diseases. Additionally, further research could be done to explore its potential applications in the synthesis of pharmaceuticals and other materials. Finally, further research could be done to explore its potential uses as an antioxidant and anti-inflammatory agent.
Synthesis Methods
2-Fluoro-4-(4-fluoro-3-trifluoromethylphenyl)phenol, 95% is typically synthesized via a Friedel-Crafts reaction. In this reaction, an aromatic ring is reacted with a halogenated alkyl group in the presence of an aluminum chloride catalyst. The reaction proceeds in two steps, beginning with the formation of a carbocation intermediate, followed by the addition of the halogenated alkyl group to the aromatic ring. The reaction is typically carried out in a polar solvent, such as ethanol, to facilitate the formation of the carbocation intermediate.
properties
IUPAC Name |
2-fluoro-4-[4-fluoro-3-(trifluoromethyl)phenyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F5O/c14-10-3-1-7(5-9(10)13(16,17)18)8-2-4-12(19)11(15)6-8/h1-6,19H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOMVUZAJYRSBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)F)C(F)(F)F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684526 |
Source
|
Record name | 3,4'-Difluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00684526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261965-99-4 |
Source
|
Record name | 3,4'-Difluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00684526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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